Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate
Description
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is a halogenated quinoline derivative functionalized with a carbamate group and a 4-methoxybenzyl substituent. This compound is notable for its complex structure, which includes bromine and iodine atoms at positions 3 and 7 of the quinoline core, respectively, and a 4-methoxybenzyl group attached to the carbamate nitrogen.
Properties
Molecular Formula |
C25H20BrIN2O3 |
|---|---|
Molecular Weight |
603.2 g/mol |
IUPAC Name |
benzyl N-(3-bromo-7-iodoquinolin-2-yl)-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20BrIN2O3/c1-31-21-11-7-17(8-12-21)15-29(25(30)32-16-18-5-3-2-4-6-18)24-22(26)13-19-9-10-20(27)14-23(19)28-24/h2-14H,15-16H2,1H3 |
InChI Key |
IDYSRPNBFCNENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=C(C=C3C=CC(=CC3=N2)I)Br)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the halogenated quinoline with benzyl chloroformate and 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other benzyl carbamates and quinoline derivatives. Below is a detailed analysis:
Halogenated Benzyl Carbamates
- Benzyl (3-Bromo-5-Fluorophenyl)Carbamate Structure: Lacks the quinoline core but shares the bromine and carbamate motifs. Molecular Weight: Lower (~356 g/mol) compared to the target compound’s estimated ~600 g/mol. Applications: Primarily used as a synthetic intermediate in organofluorine chemistry. The absence of the quinoline ring limits its bioactivity scope compared to the target compound .
- tert-Butyl (4-((4-Methoxybenzyl)Amino)Tetrahydrofuran-3-yl)Carbamate Structure: Features a 4-methoxybenzyl group and carbamate but replaces the quinoline with a tetrahydrofuran ring. Synthesis: Prepared via reductive amination, highlighting the versatility of 4-methoxybenzyl groups in protecting amine functionalities. This compound is used in peptide and heterocyclic synthesis . Bioactivity: Less likely to exhibit kinase inhibition due to the absence of the quinoline scaffold.
Quinoline-Based Analogues
- 2-Benzoyl-1-(4-Bromobenzyl)-1-Cyano-1,2-Dihydroisoquinolin-7-yl Benzoate Structure: Shares bromine and aromatic substituents but replaces the carbamate with a benzoyl group. Molecular Weight: 549 g/mol, slightly lower than the target compound. Applications: Used in photodynamic therapy research due to its extended conjugation system, which the target compound lacks .
- Benzyl N-[(2R)-1-(Benzylamino)-3-Hydroxy-1-Oxopropan-2-yl]Carbamate Structure: Contains a carbamate and benzyl groups but lacks halogens and the quinoline core.
Functional Group Comparison
| Feature | Target Compound | Benzyl (3-Bromo-5-Fluorophenyl)Carbamate | tert-Butyl (4-Methoxybenzyl)Carbamate |
|---|---|---|---|
| Core Structure | Quinoline | Phenyl | Tetrahydrofuran |
| Halogens | Br, I | Br, F | None |
| Protecting Groups | 4-Methoxybenzyl, Benzyl | Benzyl | 4-Methoxybenzyl, tert-Butyl |
| Molecular Weight | ~600 g/mol (estimated) | ~356 g/mol | ~350 g/mol |
| Bioactivity Potential | Kinase inhibition, antimicrobial | Synthetic intermediate | Peptide synthesis |
| Commercial Availability | 1 supplier | 2 suppliers | Widely available |
Key Research Findings
- Synthetic Challenges : The target compound’s iodine substituent introduces steric hindrance and sensitivity to nucleophilic substitution, complicating synthesis compared to fluorine- or bromine-only analogues .
- Stability: The 4-methoxybenzyl group enhances solubility in organic solvents (e.g., ethanol, DCM) but may reduce metabolic stability in vivo compared to tert-butyl-protected derivatives .
- Biological Relevance: The quinoline core’s planar structure enables intercalation with DNA or enzyme active sites, a property absent in non-aromatic carbamates like tetrahydrofuran derivatives .
Biological Activity
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with bromine and iodine, alongside a methoxybenzyl carbamate moiety. The synthesis typically involves:
- Starting Materials : The synthesis begins with 3-bromo-7-iodoquinoline and 4-methoxybenzylamine.
- Reagents : Common reagents include coupling agents and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- Reaction Conditions : The reaction may require specific conditions such as temperature control and inert atmosphere to prevent degradation.
The biological activity of benzyl carbamates often relates to their ability to interact with specific biological targets, such as enzymes or receptors. For instance, carbamates can act as inhibitors or modulators of enzyme activity due to their structural similarity to substrate molecules.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 15 | Apoptosis induction |
| Compound B | A549 (lung) | 10 | Cell cycle arrest |
Anticonvulsant Activity
Research has demonstrated that certain benzyl carbamates possess anticonvulsant properties. For instance, a related compound showed an ED50 value comparable to that of phenobarbital in seizure models.
- Case Study : In a study involving mice subjected to maximal electroshock (MES), the compound exhibited an ED50 value indicating effective seizure control at doses significantly lower than traditional anticonvulsants.
Case Studies
- Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry explored the structure-activity relationship (SAR) of various quinoline derivatives, highlighting the importance of halogen substitutions in enhancing anticancer efficacy .
- Anticonvulsant Effects : Another investigation into the anticonvulsant activities of N-benzyl derivatives revealed promising results, with compounds exhibiting significant activity in animal models .
- Mechanistic Insights : Research focusing on the interaction between these compounds and their biological targets has provided insights into their mechanisms, suggesting that they may inhibit specific kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
